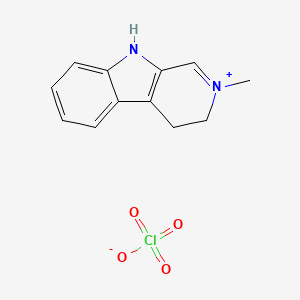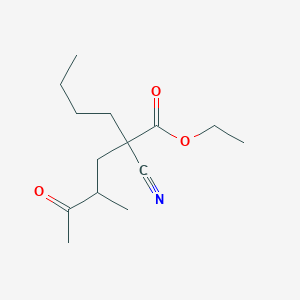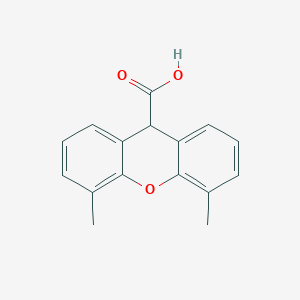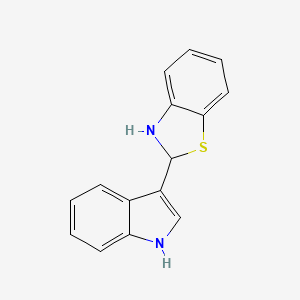
Acetic acid;3-(benzenesulfonyl)but-3-en-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;3-(benzenesulfonyl)but-3-en-2-ol is a chemical compound that features both an acetic acid moiety and a benzenesulfonyl group attached to a butenol structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-(benzenesulfonyl)but-3-en-2-ol typically involves the reaction of benzenesulfonyl chloride with a suitable butenol derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, and may include additional steps such as solvent extraction and distillation to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;3-(benzenesulfonyl)but-3-en-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzenesulfonyl group to a benzenesulfinyl or benzenesulfenyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce sulfinyl or sulfenyl derivatives.
Applications De Recherche Scientifique
Acetic acid;3-(benzenesulfonyl)but-3-en-2-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl-containing compounds.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe for sulfonyl group interactions.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of acetic acid;3-(benzenesulfonyl)but-3-en-2-ol involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or alter cellular pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonyl chloride: A related compound used in the synthesis of sulfonyl derivatives.
Butenol derivatives: Compounds with similar butenol structures but different functional groups.
Sulfonyl-containing compounds: Other compounds containing sulfonyl groups, such as sulfonamides or sulfonic acids.
Uniqueness
Acetic acid;3-(benzenesulfonyl)but-3-en-2-ol is unique due to its combination of an acetic acid moiety with a benzenesulfonyl group attached to a butenol structure
Propriétés
| 110362-32-8 | |
Formule moléculaire |
C12H16O5S |
Poids moléculaire |
272.32 g/mol |
Nom IUPAC |
acetic acid;3-(benzenesulfonyl)but-3-en-2-ol |
InChI |
InChI=1S/C10H12O3S.C2H4O2/c1-8(11)9(2)14(12,13)10-6-4-3-5-7-10;1-2(3)4/h3-8,11H,2H2,1H3;1H3,(H,3,4) |
Clé InChI |
AZQTXVWNSWAEEK-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=C)S(=O)(=O)C1=CC=CC=C1)O.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-(Ethyne-1,2-diyl)bis[4-(phenylethynyl)benzene]](/img/structure/B14315086.png)
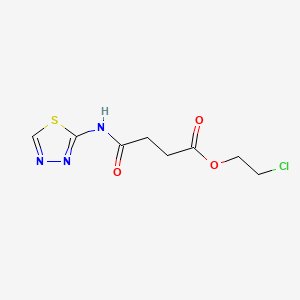
phosphoryl}propanoic acid](/img/structure/B14315106.png)
